molecular formula C14H11FO3 B1532269 2-Fluoro-4-(4-methoxyphenyl)benzoic acid CAS No. 1183759-96-7

2-Fluoro-4-(4-methoxyphenyl)benzoic acid

Cat. No. B1532269
M. Wt: 246.23 g/mol
InChI Key: PSSAAJSOCSSGOZ-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(4-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” consists of a benzoic acid group attached to a methoxyphenyl group with a fluorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” are not available, similar compounds undergo reactions such as nitration with fuming HNO3 .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(4-methoxyphenyl)benzoic acid” is a solid substance at room temperature . It has a molecular weight of 246.24 . It is soluble in methanol .

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” can be used in the synthesis of benzamide derivatives . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
  • Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Nucleophilic Aromatic Substitution

  • Scientific Field : Organic Chemistry
  • Application Summary : The fluoride substituent in “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” enables nucleophilic aromatic substitution .
  • Methods of Application : The compound can undergo various reactions, including Fischer esterification .
  • Results or Outcomes : The product of the reaction can afford esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

High Resolution Charge Density Study

  • Scientific Field : Physical Chemistry
  • Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” has been used in high resolution charge density study .
  • Methods of Application : The details of the method are not specified in the source .
  • Results or Outcomes : The outcomes of the study are not specified in the source .

Suzuki-Miyaura Cross-Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of the study are not specified in the source .

Study of Acidic Properties

  • Scientific Field : Physical Chemistry
  • Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” has been used to study the effects of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids .
  • Methods of Application : The details of the method are not specified in the source .
  • Results or Outcomes : The outcomes of the study are not specified in the source .

Safety And Hazards

“2-Fluoro-4-(4-methoxyphenyl)benzoic acid” may cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and avoid ingestion and inhalation .

properties

IUPAC Name

2-fluoro-4-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSAAJSOCSSGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679117
Record name 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-methoxyphenyl)benzoic acid

CAS RN

1183759-96-7
Record name 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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